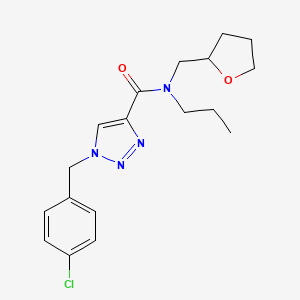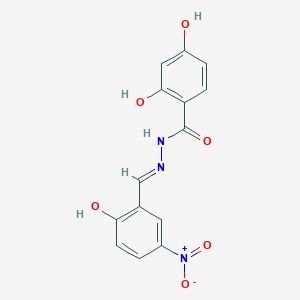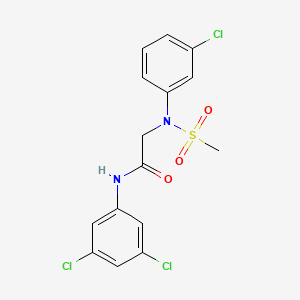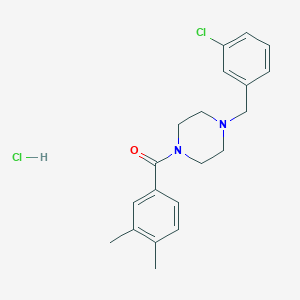![molecular formula C17H22N2O3 B6010828 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide](/img/structure/B6010828.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects in various neurological disorders.
Mécanisme D'action
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide inhibits the activation of the JNK signaling pathway by binding to and blocking the activity of mixed-lineage kinase 3 (MLK3), a kinase that activates the JNK pathway. This leads to a reduction in neuronal cell death and an increase in neuronal survival.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. It has been shown to reduce neuronal cell death, improve motor function, and increase survival in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide is its specificity for MLK3 and the JNK signaling pathway, which makes it a valuable tool for studying the role of this pathway in neurological disorders. However, one of the limitations of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in animal models and clinical trials.
Orientations Futures
For research on N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide include developing more soluble analogs of the compound, investigating its potential therapeutic effects in other neurological disorders, and exploring its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration regimen for N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide in clinical trials.
Méthodes De Synthèse
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide can be synthesized using a multistep process involving the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with 1-(2-bromoethyl)pyrrolidin-3-one, followed by reduction and amidation reactions. The final product is obtained as a white powder with a purity of more than 98%.
Applications De Recherche Scientifique
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal cell death.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-7-6-16(20)18-14-10-17(21)19(11-14)15-8-12-4-2-3-5-13(12)9-15/h2-5,14-15H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKXXZLGWZNWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CC(=O)N(C1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)


![3-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010766.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)

![(1,4-dioxan-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6010812.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
![2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6010822.png)

![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6010837.png)
![2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6010843.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6010854.png)
![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6010855.png)